molecular formula C18H30N2O3S B2400383 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide CAS No. 953142-84-2

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Cat. No.: B2400383
CAS No.: 953142-84-2
M. Wt: 354.51
InChI Key: UXULWUXLCQADDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves several steps. One common method includes the reaction of 4-propylbenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide can be compared with other piperidine derivatives, such as:

  • N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide
  • N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide
  • N-((1-(2-methylpropyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-3-4-16-5-7-18(8-6-16)24(21,22)19-15-17-9-11-20(12-10-17)13-14-23-2/h5-8,17,19H,3-4,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULWUXLCQADDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.